Cas no 2034441-33-1 (3-{4-6-(trifluoromethyl)pyrimidin-4-ylpiperazine-1-carbonyl}-4,5,6,7-tetrahydro-1H-indazole)

3-{4-[6-(Trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl}-4,5,6,7-tetrahydro-1H-indazole is a heterocyclic compound featuring a pyrimidine core substituted with a trifluoromethyl group, linked to a tetrahydroindazole moiety via a piperazine-carbonyl bridge. This structure imparts unique physicochemical properties, including enhanced metabolic stability and binding affinity, making it a valuable intermediate in medicinal chemistry. The trifluoromethyl group contributes to improved lipophilicity and bioavailability, while the fused indazole-piperazine framework offers potential for selective interactions with biological targets. Its well-defined synthetic route ensures high purity and reproducibility, supporting its use in drug discovery for applications such as kinase inhibition or GPCR modulation. Suitable for research in lead optimization and structure-activity relationship studies.
3-{4-6-(trifluoromethyl)pyrimidin-4-ylpiperazine-1-carbonyl}-4,5,6,7-tetrahydro-1H-indazole structure
2034441-33-1 structure
Product Name:3-{4-6-(trifluoromethyl)pyrimidin-4-ylpiperazine-1-carbonyl}-4,5,6,7-tetrahydro-1H-indazole
CAS No:2034441-33-1
MF:C17H19F3N6O
MW:380.367573022842
CID:5350649
Update Time:2025-10-27

3-{4-6-(trifluoromethyl)pyrimidin-4-ylpiperazine-1-carbonyl}-4,5,6,7-tetrahydro-1H-indazole Chemical and Physical Properties

Names and Identifiers

    • (4,5,6,7-tetrahydro-1H-indazol-3-yl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone
    • 4,5,6,7-tetrahydro-1H-indazol-3-yl-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]methanone
    • 3-{4-6-(trifluoromethyl)pyrimidin-4-ylpiperazine-1-carbonyl}-4,5,6,7-tetrahydro-1H-indazole
    • Inchi: 1S/C17H19F3N6O/c18-17(19,20)13-9-14(22-10-21-13)25-5-7-26(8-6-25)16(27)15-11-3-1-2-4-12(11)23-24-15/h9-10H,1-8H2,(H,23,24)
    • InChI Key: GPCVUJBRIOVGQV-UHFFFAOYSA-N
    • SMILES: FC(C1=CC(=NC=N1)N1CCN(C(C2C3=C(CCCC3)NN=2)=O)CC1)(F)F

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 2
  • Complexity: 539
  • XLogP3: 2.4
  • Topological Polar Surface Area: 78

3-{4-6-(trifluoromethyl)pyrimidin-4-ylpiperazine-1-carbonyl}-4,5,6,7-tetrahydro-1H-indazole Pricemore >>

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Additional information on 3-{4-6-(trifluoromethyl)pyrimidin-4-ylpiperazine-1-carbonyl}-4,5,6,7-tetrahydro-1H-indazole

Compound CAS No. 2034441-33-1: 3-{4-[6-(Trifluoromethyl)Pyrimidin-4-Yl]Piperazine-1-Carbonyl}-4,5,6,7-Tetrahydro-1H-Indazole

The compound with CAS No. 2034441-33-1, named 3-{4-[6-(Trifluoromethyl)Pyrimidin-4-Yl]Piperazine-1-Carbonyl}-4,5,6,7-Tetrahydro-1H-Indazole, is a highly specialized organic molecule with significant potential in the fields of pharmaceuticals and biotechnology. This compound has garnered attention due to its unique structural features and promising biological activities. The molecule consists of a piperazine ring fused with a pyrimidine moiety, which is further substituted with a trifluoromethyl group at the 6-position. This substitution pattern enhances the compound's stability and bioavailability, making it an attractive candidate for drug development.

Recent studies have highlighted the importance of pyrimidine derivatives in medicinal chemistry, particularly in the design of kinase inhibitors and other enzyme-targeting agents. The presence of the trifluoromethyl group in this compound contributes to its lipophilicity and ability to penetrate cellular membranes effectively. Additionally, the piperazine ring serves as a versatile scaffold for further functionalization, enabling the creation of diverse bioactive compounds.

The indazole moiety in this compound is another key structural element that plays a critical role in its biological activity. Indazoles are known for their ability to interact with various protein targets, including receptors and enzymes. The tetrahydroindazole derivative in this compound adds an extra layer of complexity by introducing a partially saturated ring system, which can enhance its binding affinity to target molecules.

From a synthetic standpoint, the construction of this compound involves a series of carefully designed reactions. The synthesis typically begins with the preparation of the pyrimidine core, followed by the introduction of the trifluoromethyl group at the 6-position. Subsequent steps involve coupling reactions to attach the piperazine ring and finally forming the indazole derivative through cyclization processes.

Recent research has explored the potential of this compound as a modulator of specific signaling pathways involved in cancer and inflammatory diseases. Preclinical studies have demonstrated its ability to inhibit key enzymes such as tyrosine kinases and histone deacetylases (HDACs), which are implicated in various pathological conditions. These findings underscore its potential as a lead compound for drug discovery programs targeting these therapeutic areas.

In terms of pharmacokinetics, this compound exhibits favorable properties such as moderate solubility and acceptable metabolic stability. These characteristics are essential for ensuring that it can be administered orally or via other routes without significant issues related to bioavailability or toxicity.

The development of this compound represents a significant advancement in medicinal chemistry, particularly in the design of small-molecule inhibitors with high specificity and potency. Its unique combination of structural features makes it a valuable tool for researchers exploring novel therapeutic strategies against complex diseases.

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